

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Investigate Inaxaplin's Target Engagement

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Compound of Interest

Compound Name: *Inaxaplin*

Cat. No.: *B10831908*

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Introduction

Inaxaplin (VX-147) is a promising small-molecule inhibitor of Apolipoprotein L1 (APOL1), a protein implicated in the pathogenesis of certain forms of chronic kidney disease (CKD), particularly APOL1-mediated kidney disease (AMKD).[1][2][3] The therapeutic strategy of **Inaxaplin** centers on the direct inhibition of the APOL1 protein's channel function, which is thought to be a key driver of podocyte injury and subsequent kidney damage in individuals with high-risk APOL1 genetic variants.[2][4][5] Validating the engagement of **Inaxaplin** with its intended target, APOL1, is a critical step in its development and for understanding its mechanism of action. The CRISPR-Cas9 gene-editing technology offers a powerful and precise toolkit for such target validation and mechanistic studies.

These application notes provide detailed protocols for leveraging CRISPR-Cas9 to interrogate the target engagement of **Inaxaplin** with APOL1 in a cellular context. The described methodologies will enable researchers to:

- Confirm APOL1 as the primary target of **Inaxaplin**.
- Quantify the functional consequences of **Inaxaplin**'s engagement with APOL1.

- Investigate the downstream cellular pathways affected by **Inaxaplin**'s activity.

Key Experiments and Protocols

Target Validation using CRISPR-Cas9 Knockout

Objective: To demonstrate that the cellular effects of **Inaxaplin** are dependent on the presence of the APOL1 protein. This is achieved by comparing the response to **Inaxaplin** in wild-type cells versus cells where the APOL1 gene has been knocked out using CRISPR-Cas9.

Methodology:

- **Cell Line Selection:** Human podocyte cell lines or human embryonic kidney (HEK293) cells are suitable for these studies. It is advantageous to use cell lines that endogenously express APOL1 or have been engineered to express high-risk APOL1 variants (G1 or G2).
- **sgRNA Design and Cloning:** Design and clone at least two independent single guide RNAs (sgRNAs) targeting a conserved early exon of the APOL1 gene to induce frameshift mutations and subsequent nonsense-mediated decay of the mRNA.
- **Lentiviral Production and Transduction:** Package the sgRNA constructs into lentiviral particles and transduce the target cell line.
- **Generation of APOL1 Knockout Cell Pool:** Select transduced cells and validate the knockout of APOL1 protein expression by Western blot and Sanger sequencing of the targeted genomic locus.
- **Functional Assays:** Treat both wild-type and APOL1 knockout cell pools with a dose-range of **Inaxaplin**. Assess cellular phenotypes known to be modulated by APOL1 and **Inaxaplin**. A key functional assay is the measurement of ion flux (e.g., using a thallium flux assay as a surrogate for potassium ion flux), as **Inaxaplin** is known to inhibit APOL1 channel function.^[6]
- **Data Analysis:** Compare the dose-response curves of **Inaxaplin** in wild-type versus APOL1 knockout cells. A significant rightward shift or complete abrogation of the **Inaxaplin** effect in the knockout cells would confirm APOL1 as the target.

Expected Quantitative Data:

Cell Line	Inaxaplin Concentration (nM)	Ion Flux Inhibition (%)
Wild-Type	0	0
Wild-Type	10	25
Wild-Type	100	55
Wild-Type	1000	85
APOL1 Knockout	0	0
APOL1 Knockout	10	2
APOL1 Knockout	100	5
APOL1 Knockout	1000	8

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of **Inaxaplin** binding to APOL1 within intact cells. CETSA measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

- **Cell Culture and Treatment:** Culture human podocyte or HEK293 cells expressing APOL1. Treat the cells with either vehicle control or a saturating concentration of **Inaxaplin** for a specified time.
- **Thermal Challenge:** Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
- **Cell Lysis and Protein Solubilization:** Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- **Protein Quantification:** Analyze the amount of soluble APOL1 in each sample by Western blotting or an ELISA-based method.

- **Data Analysis:** Plot the percentage of soluble APOL1 as a function of temperature for both vehicle- and **Inaxaplin**-treated samples. A shift in the melting curve to a higher temperature in the presence of **Inaxaplin** indicates that the compound binds to and stabilizes the APOL1 protein.

Expected Quantitative Data:

Treatment	Temperature (°C)	Soluble APOL1 (% of control at 37°C)
Vehicle	37	100
Vehicle	50	85
Vehicle	54	50
Vehicle	58	20
Inaxaplin	37	100
Inaxaplin	54	90
Inaxaplin	58	50
Inaxaplin	62	15

Investigating Downstream Signaling Pathways using CRISPR-based Reporters

Objective: To elucidate the cellular pathways modulated by **Inaxaplin**'s engagement with APOL1. High-risk APOL1 variants have been associated with cellular stress pathways, including endoplasmic reticulum (ER) stress.^[7]

Methodology:

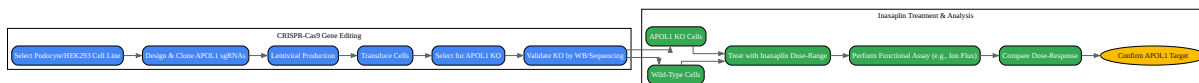
- **Generate Reporter Cell Lines:** Use CRISPR-Cas9 to knock-in a fluorescent reporter (e.g., GFP) downstream of the promoter of a key ER stress response gene, such as CHOP (also known as DDIT3).

- **Induce APOL1 Expression:** In a cell line with inducible expression of a high-risk APOL1 variant, induce its expression to trigger ER stress.
- **Inaxaplin Treatment:** Treat the reporter cells with **Inaxaplin** at various concentrations.
- **Flow Cytometry Analysis:** Quantify the percentage of GFP-positive cells and the mean fluorescence intensity to measure the activation of the ER stress pathway.
- **Data Analysis:** Determine the dose-dependent effect of **Inaxaplin** on reducing the APOL1-induced ER stress response.

Expected Quantitative Data:

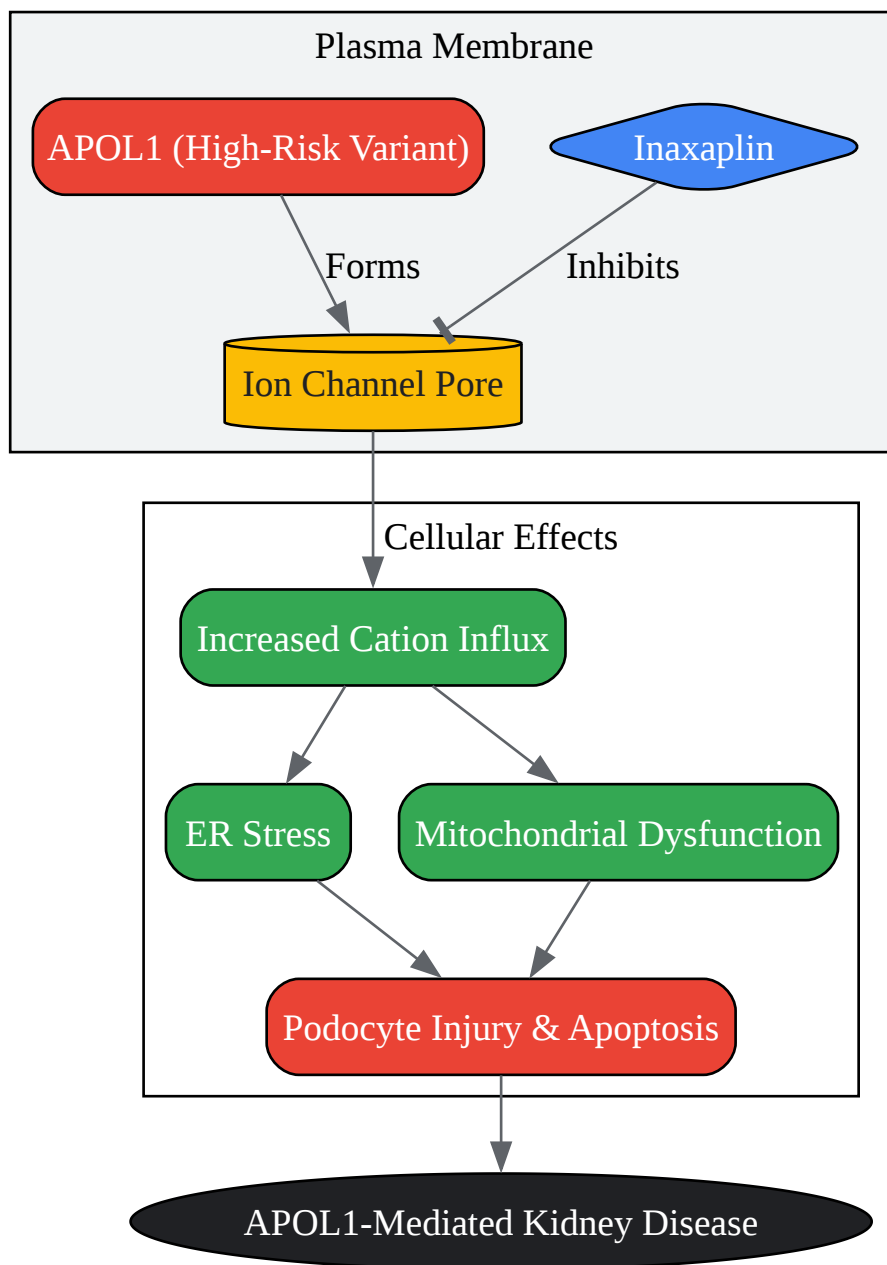
Condition	Inaxaplin Concentration (nM)	CHOP-GFP Positive Cells (%)
Uninduced	0	5
APOL1 Induced	0	60
APOL1 Induced	10	45
APOL1 Induced	100	20
APOL1 Induced	1000	8

Visualizations

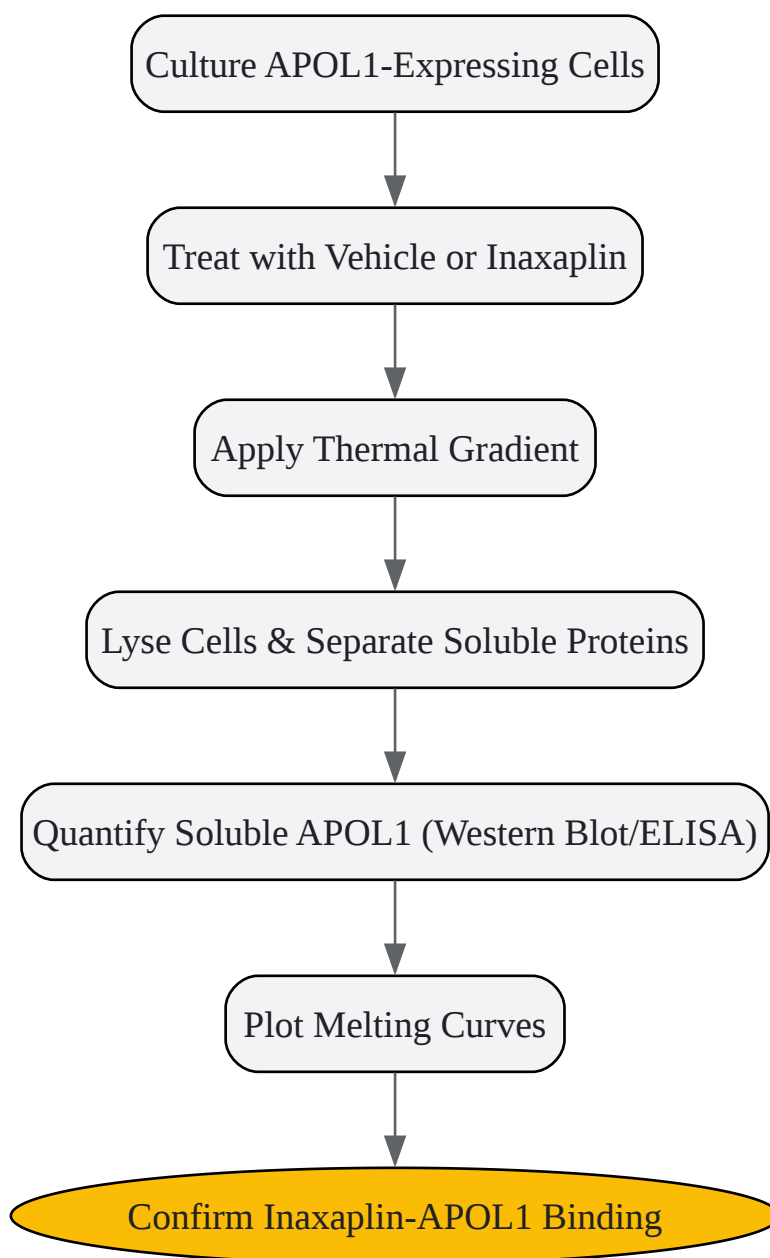


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Caption: Workflow for APOL1 target validation using CRISPR-Cas9 knockout.

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Caption: APOL1 signaling pathway and point of **Inaxaplin** intervention.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The integration of CRISPR-Cas9 technology into the preclinical and discovery phases of drug development for compounds like **Inaxaplin** provides a robust and precise methodology for target validation and mechanistic elucidation. The protocols outlined in these application notes offer a clear framework for researchers to confirm the on-target activity of **Inaxaplin**, thereby

strengthening the rationale for its clinical development in the treatment of APOL1-mediated kidney disease. These approaches can be adapted to investigate other aspects of **Inaxaplin's** biology, including the identification of potential resistance mechanisms and off-target effects through genome-wide CRISPR screens.

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